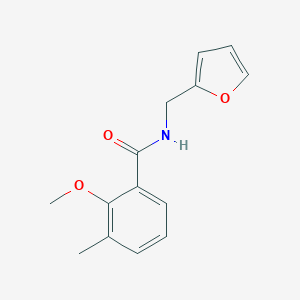![molecular formula C21H17N3O2 B244103 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is not fully understood. However, it has been shown to interact with various molecular targets, including GABA receptors, ion channels, and enzymes. It is believed that its neuroprotective and cognitive-enhancing effects are due to its ability to modulate the activity of these targets.
Biochemical and Physiological Effects:
4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve learning and memory, reduce anxiety and depression-like behavior, and enhance motor coordination. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its versatility. It can be used in various assays to study different molecular targets and biological processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for research on 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, there is a need to develop new formulations of this compound with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves a series of chemical reactions. The starting materials are 4-methylbenzoyl chloride and 4-(2-aminoethyl)phenol. The reaction between these two compounds yields 4-methyl-N-(4-hydroxyphenethyl)benzamide. This intermediate compound is then reacted with 2-bromo-1-(1,3-oxazol-2-yl)ethanone to produce the final product, 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide.
Applications De Recherche Scientifique
4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and to enhance cognitive function. In cancer research, it has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In drug discovery, it has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
Formule moléculaire |
C21H17N3O2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-14-4-8-16(9-5-14)20(25)23-13-15-6-10-17(11-7-15)21-24-19-18(26-21)3-2-12-22-19/h2-12H,13H2,1H3,(H,23,25) |
Clé InChI |
CGPVWYGJGOZQHG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
![5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B244032.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B244033.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
![2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244037.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244039.png)
![2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244040.png)
![2,6-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244041.png)